1-Methyl-2-pyrrolidinone-d3

説明

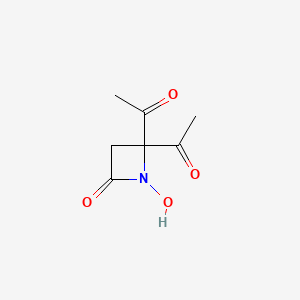

1-Methyl-2-pyrrolidinone-d3 is a deuterated form of 1-Methyl-2-pyrrolidinone, where three hydrogen atoms are replaced by deuterium. This compound is a colorless to pale yellow liquid with high solubility in water and most organic solvents. It is commonly used as a solvent in various chemical reactions due to its stability and low volatility .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pyrrolidinone-d3 can be synthesized by treating gamma-butyrolactone with methylamine in the presence of deuterium oxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the ester-to-amide conversion .

Industrial Production Methods: Industrial production of this compound follows a similar route, where gamma-butyrolactone is reacted with methylamine in large-scale reactors. The reaction mixture is then subjected to distillation to purify the final product .

化学反応の分析

Types of Reactions: 1-Methyl-2-pyrrolidinone-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylsuccinimide.

Reduction: It can be reduced to form N-methylpyrrolidine.

Substitution: It can undergo nucleophilic substitution reactions with halides to form N-alkylated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides like methyl iodide or ethyl bromide are used under basic conditions.

Major Products:

Oxidation: N-methylsuccinimide.

Reduction: N-methylpyrrolidine.

Substitution: N-alkylated pyrrolidinones.

科学的研究の応用

1-Methyl-2-pyrrolidinone-d3 is widely used in scientific research due to its unique properties:

作用機序

1-Methyl-2-pyrrolidinone-d3 exerts its effects primarily through its solvent properties. It can penetrate cell membranes and alter the solubility of various compounds, facilitating their interaction with molecular targets. In biological systems, it can enhance the absorption of drugs by disrupting the lipid bilayers of cell membranes .

類似化合物との比較

1-Methyl-2-pyrrolidinone: The non-deuterated form, commonly used as a solvent in various industries.

N-Methyl-2-pyrrolidone: Another name for 1-Methyl-2-pyrrolidinone, used interchangeably.

N-Methylsuccinimide: An oxidation product of 1-Methyl-2-pyrrolidinone.

Uniqueness: 1-Methyl-2-pyrrolidinone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures without interference from hydrogen signals .

特性

IUPAC Name |

1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858081 | |

| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-86-8 | |

| Record name | 1-(Methyl-d3)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)